Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the quinoline and benzothiophene families. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings. One common method involves the use of nanostructured TiO₂ photocatalysts under solvent-free conditions and microwave irradiation . Industrial production methods often employ high-efficiency, cost-effective protocols that are environmentally benign .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogenation using palladium on carbon.
Substitution: Often employs halogenation or nitration reactions using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it may inhibit specific enzymes or interact with cellular receptors to modulate biological activities. The exact mechanism often involves binding to the active site of the target enzyme or receptor, thereby blocking its function .
Comparison with Similar Compounds
Similar compounds include other quinoline and benzothiophene derivatives, such as:
2-(furan-2-yl)-4-phenoxy-quinoline: Known for its antimicrobial properties.
3-((5-chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione: Exhibits potent antimicrobial activity.
ETHYL 2-[2-(2-CHLOROPHENYL)QUINOLINE-4-AMIDO]-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of quinoline and benzothiophene moieties, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H27ClN2O3S |
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Molecular Weight |
519.1 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27ClN2O3S/c1-3-17-13-14-20-25(15-17)36-28(26(20)29(34)35-4-2)32-27(33)21-16-24(19-10-5-7-11-22(19)30)31-23-12-8-6-9-18(21)23/h5-12,16-17H,3-4,13-15H2,1-2H3,(H,32,33) |
InChI Key |
SDXKSPAWOIJBRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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